2-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-5-nitro-1,3-thiazole
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Overview
Description
2-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-5-nitro-1,3-thiazole is a complex organic compound that features both imidazole and thiazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The presence of nitro groups in the compound further enhances its potential for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-5-nitro-1,3-thiazole typically involves multi-step reactions starting from commercially available precursors. . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-5-nitro-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the nitro groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields corresponding amines, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-5-nitro-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studies on antimicrobial, antifungal, and anticancer properties.
Medicine: Its potential therapeutic effects are explored in drug development, particularly for diseases caused by resistant microorganisms.
Mechanism of Action
The mechanism of action of 2-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-5-nitro-1,3-thiazole involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The imidazole and thiazole rings can bind to enzymes or receptors, modulating their activity and affecting various biological pathways.
Comparison with Similar Compounds
Similar Compounds
Metronidazole: A well-known nitroimidazole with antimicrobial properties.
Tinidazole: Another nitroimidazole used for its antiprotozoal and antibacterial effects.
Omeprazole: A proton pump inhibitor containing a benzimidazole ring, used for treating gastric acid-related disorders.
Uniqueness
2-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-5-nitro-1,3-thiazole is unique due to the combination of imidazole and thiazole rings with nitro groups, providing a distinct set of chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse biological activities.
Properties
CAS No. |
56750-22-2 |
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Molecular Formula |
C9H9N5O4S2 |
Molecular Weight |
315.3 g/mol |
IUPAC Name |
2-[(1-ethyl-5-nitroimidazol-2-yl)methylsulfanyl]-5-nitro-1,3-thiazole |
InChI |
InChI=1S/C9H9N5O4S2/c1-2-12-6(10-3-7(12)13(15)16)5-19-9-11-4-8(20-9)14(17)18/h3-4H,2,5H2,1H3 |
InChI Key |
ZORDWRXFXCSBGF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CN=C1CSC2=NC=C(S2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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